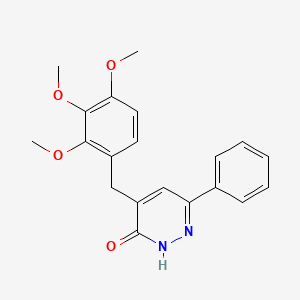

6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone

CAS No.: 1574636-05-7

Cat. No.: VC5972649

Molecular Formula: C20H20N2O4

Molecular Weight: 352.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1574636-05-7 |

|---|---|

| Molecular Formula | C20H20N2O4 |

| Molecular Weight | 352.39 |

| IUPAC Name | 3-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]-1H-pyridazin-6-one |

| Standard InChI | InChI=1S/C20H20N2O4/c1-24-17-10-9-14(18(25-2)19(17)26-3)11-15-12-16(21-22-20(15)23)13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3,(H,22,23) |

| Standard InChI Key | WWFMDRWMZLEXCL-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C(C=C1)CC2=CC(=NNC2=O)C3=CC=CC=C3)OC)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone features a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) substituted at position 6 with a phenyl group and at position 4 with a 2,3,4-trimethoxybenzyl moiety. The IUPAC name, 3-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]-1H-pyridazin-6-one, reflects this arrangement. The trimethoxybenzyl group introduces electron-rich methoxy substituents at the 2-, 3-, and 4-positions of the benzyl ring, which may influence electronic interactions with biological targets.

Key Structural Attributes:

-

Pyridazinone Core: The 3(2H)-pyridazinone moiety provides a planar, aromatic system capable of π-π stacking and hydrogen bonding.

-

Phenyl Substituent: The 6-phenyl group enhances hydrophobic interactions, potentially improving membrane permeability.

-

Trimethoxybenzyl Group: The 2,3,4-trimethoxy pattern may modulate solubility and receptor binding affinity compared to other substitution patterns (e.g., 2,4,5-trimethoxy).

Physicochemical Properties

The compound’s physicochemical profile is summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₀N₂O₄ |

| Molecular Weight | 352.39 g/mol |

| SMILES | COC1=C(C(=C(C=C1)CC2=CC(=NNC2=O)C3=CC=CC=C3)OC)OC |

| InChI Key | WWFMDRWMZLEXCL-UHFFFAOYSA-N |

| Solubility | Not experimentally determined |

The absence of solubility data underscores the need for further characterization, particularly for pharmaceutical development.

Synthesis and Chemical Reactivity

Synthetic Routes

Pyridazinone derivatives are typically synthesized via cyclization reactions involving hydrazine and diketones or ketoacids. For 6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone, a plausible route involves:

-

Formation of the Pyridazinone Core: Condensation of a 1,4-diketone precursor with hydrazine hydrate under acidic conditions.

-

Introduction of the Trimethoxybenzyl Group: Alkylation at position 4 using 2,3,4-trimethoxybenzyl bromide in the presence of a base such as cesium carbonate.

-

Phenyl Group Incorporation: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the phenyl group at position 6.

A representative synthesis of a related compound, 6-(p-chlorophenyl)-3(2H)-pyridazinone, involved bromination of a dihydropyridazinone intermediate followed by dehydrohalogenation . Adapting this method could yield the target compound by substituting appropriate precursors.

Reaction Pathways

The compound’s reactivity is governed by its functional groups:

-

Pyridazinone Ring: Susceptible to electrophilic substitution at electron-rich positions.

-

Methoxy Groups: Participate in hydrogen bonding and may undergo demethylation under strong acidic or basic conditions.

-

Benzyl Ether: Potential site for oxidative cleavage or hydrogenolysis.

Applications in Medicinal Chemistry

Drug Development

The compound’s multifunctional structure positions it as a lead candidate for:

-

COX-2 Inhibitors: Methoxy groups may confer selectivity for COX-2 over COX-1, reducing gastrointestinal toxicity.

-

Kinase Inhibitors: The pyridazinone core could interact with ATP-binding pockets in kinases such as EGFR or VEGFR.

Structure-Activity Relationship (SAR) Studies

Key SAR insights from analogs include:

-

Methoxy Substitution: 2,3,4-Trimethoxy configurations improve solubility and target affinity compared to mono- or dimethoxy analogs.

-

Phenyl Group Positioning: Substitution at position 6 enhances metabolic stability by sterically shielding reactive sites.

Challenges and Future Directions

Synthetic Optimization

Current protocols suffer from low yields and cumbersome purification steps. Flow chemistry and microwave-assisted synthesis could improve efficiency.

Pharmacological Profiling

In vivo studies are needed to evaluate bioavailability, toxicity, and efficacy in disease models. Computational modeling could prioritize analogs for synthesis.

Regulatory Considerations

Safety assessments must address potential hepatotoxicity and drug-drug interactions, common challenges with heterocyclic compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume